molecular formula C22H15ClN2O6S B2785397 4-chloro-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide CAS No. 419557-67-8

4-chloro-3-nitro-N-(7-oxo-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

Cat. No.: B2785397
CAS No.: 419557-67-8
M. Wt: 470.88
InChI Key: PJWLKGGHKVINQM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes several functional groups such as nitro group (-NO2), chloro group (-Cl), sulfonamide group (-SO2NH2), and a benzofuran ring . Benzofuran compounds are a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, starting with the synthesis of the benzofuran ring, followed by the introduction of the nitro, chloro, and sulfonamide groups. The exact method would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The benzofuran ring is a key structural feature, which is a heterocyclic compound consisting of a fused benzene and furan ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is often involved in redox reactions, while the sulfonamide group can participate in a variety of reactions including hydrolysis and condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro, chloro, and sulfonamide groups could affect its polarity, solubility, and stability .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many benzofuran compounds have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, or direct contact with the skin or eyes .

Properties

IUPAC Name

4-chloro-3-nitro-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O6S/c23-16-9-8-12(10-18(16)25(27)28)32(29,30)24-17-11-15-21-19(26)6-3-7-20(21)31-22(15)14-5-2-1-4-13(14)17/h1-2,4-5,8-11,24H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWLKGGHKVINQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC(=C(C=C5)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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